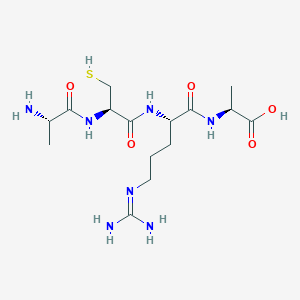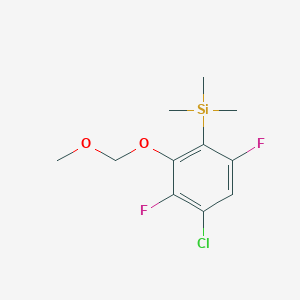![molecular formula C13H13NO7 B12524657 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid CAS No. 658059-72-4](/img/structure/B12524657.png)
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. This compound contains two carboxyl groups (-COOH) attached to a benzene ring, along with an acetyloxyethyl carbamoyl group. It is a derivative of benzenedicarboxylic acid, which is known for its applications in various chemical processes and industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid typically involves the esterification of benzenedicarboxylic acid derivatives with acetyloxyethyl carbamoyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Industrial production also focuses on minimizing waste and optimizing the use of raw materials to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyloxyethyl carbamoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The acetyloxyethyl carbamoyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid is unique due to the presence of the acetyloxyethyl carbamoyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
658059-72-4 |
|---|---|
Molecular Formula |
C13H13NO7 |
Molecular Weight |
295.24 g/mol |
IUPAC Name |
4-(2-acetyloxyethylcarbamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO7/c1-7(15)21-5-4-14-11(16)9-3-2-8(12(17)18)6-10(9)13(19)20/h2-3,6H,4-5H2,1H3,(H,14,16)(H,17,18)(H,19,20) |
InChI Key |
KKRLMLRBMWZSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
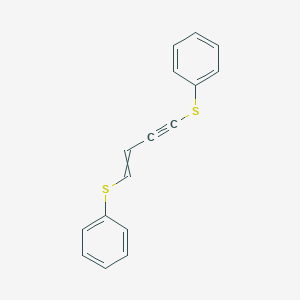
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
![1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde](/img/structure/B12524620.png)
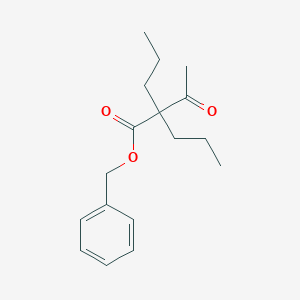
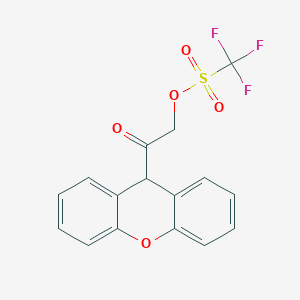
![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
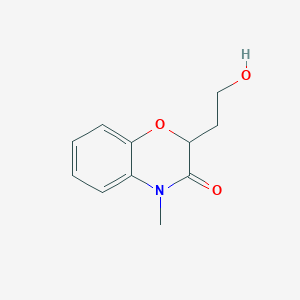
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)
